Cas no 875-59-2 (4-Hydroxy-2-methylacetophenone)

4-Hydroxy-2-methylacetophenone structure
875-59-2 structure
商品名:4-Hydroxy-2-methylacetophenone
CAS番号:875-59-2
MF:C9H10O2
メガワット:150.174502849579
MDL:MFCD00002303
CID:723007
PubChem ID:24895594

4-Hydroxy-2-methylacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(4-Hydroxy-2-methylphenyl)ethanone
    • 4'-Hydroxy-2'-methylacetophenone
    • 2-METHYL-4-HYDROXYACETOPHENONE
    • 4`-Hydroxy-2`-methylacetophenone
    • 4-Hydroxy-2-Methylacetophenone
    • Ethanone,1-(4-hydroxy-2-methylphenyl)-
    • 4-Acetyl-3-methylphenol
    • Ethanone, 1-(4-hydroxy-2-methylphenyl)-
    • 1-(4-hydroxy-2-methylphenyl)ethan-1-one
    • IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • 1-acetyl-4-hydroxy-2-methylbenzene
    • 2'-methyl-4'-hydroxyacetophenone
    • NSC63364
    • 1-(4-Hydroxy-2-methyl-phenyl)-ethanone
    • 4-Ace
    • 4′-Hydroxy-2′-methylacetophenone
    • 1-(4-Hydroxy-2-methylphenyl)ethanone (ACI)
    • Acetophenone, 4′-hydroxy-2′-methyl- (7CI, 8CI)
    • 2′-Methyl-4′-hydroxyacetophenone
    • NSC 63364
    • BDBM50220613
    • NSC-63364
    • AKOS000112425
    • SCHEMBL96129
    • DB-028903
    • Z1255386683
    • CK2556
    • 4'-hydroxy-2'-methyl-acetophenone
    • 3-methyl-4-acetylphenol
    • H1124
    • HY-W010254
    • 8K85H86ZED
    • EN300-137955
    • BCP22830
    • 4 inverted exclamation marka-Hydroxy-2 inverted exclamation marka-methylacetophenone
    • BCP9000042
    • CS-W010970
    • STL444724
    • 4'-Hydroxy-2'-methylacetophenone, 98%
    • PD158273
    • 1-(4-Hydroxy-2-methylphenyl)ethanone #
    • (4-hydroxy-2-methylphenyl)ethanone
    • NS00039203
    • CHEMBL47807
    • SB39272
    • MFCD00002303
    • UNII-8K85H86ZED
    • CHEBI:87314
    • Q27159519
    • InChI=1/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H
    • 4 inverted exclamation mark -Hydroxy-2 inverted exclamation mark -methylacetophenone
    • 875-59-2
    • SY050679
    • AS-17850
    • 2-methyl-4hydroxyacetophenone
    • EINECS 212-874-2
    • DTXSID60236363
    • 4-Hydroxy-2-methylacetophenone
    • MDL: MFCD00002303
    • インチ: 1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
    • InChIKey: IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C(C)=CC(O)=CC=1
    • BRN: 2043591

計算された属性

  • せいみつぶんしりょう: 150.06800
  • どういたいしつりょう: 150.068079557 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 37.3
  • ひょうめんでんか: 0
  • ぶんしりょう: 150.17
  • 互変異性体の数: 21

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.059 g/mL at 25 °C(lit.)
  • ゆうかいてん: 128.0 to 132.0 deg-C
  • ふってん: 313°C(lit.)
  • 屈折率: 1.5369 (estimate)
  • PSA: 37.30000
  • LogP: 1.90320
  • ようかいせい: 未確定

4-Hydroxy-2-methylacetophenone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at room temperature

4-Hydroxy-2-methylacetophenone 税関データ

  • 税関コード:2914501900
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Hydroxy-2-methylacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-137955-25.0g
1-(4-hydroxy-2-methylphenyl)ethan-1-one
875-59-2 95.0%
25.0g
$155.0 2025-03-21
ChemScence
CS-W010970-10g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98.57%
10g
$52.0 2022-04-26
eNovation Chemicals LLC
D409499-5g
4-Hydroxy-2-methylacetophenone
875-59-2 97%
5g
$200 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045454-1g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98%
1g
¥31.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045454-25g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98%
25g
¥487.00 2024-04-27
Ambeed
A188675-25g
1-(4-Hydroxy-2-methylphenyl)ethanone
875-59-2 97%
25g
$66.0 2024-05-28
Enamine
EN300-137955-0.05g
1-(4-hydroxy-2-methylphenyl)ethan-1-one
875-59-2 95.0%
0.05g
$19.0 2025-03-21
TRC
H946845-25g
4'-Hydroxy-2'-methylacetophenone
875-59-2
25g
$207.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H124612-5g
4-Hydroxy-2-methylacetophenone
875-59-2 >98.0%(GC)
5g
¥179.90 2023-09-02
Ambeed
A188675-5g
1-(4-Hydroxy-2-methylphenyl)ethanone
875-59-2 97%
5g
$29.0 2024-05-28

4-Hydroxy-2-methylacetophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
リファレンス
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
リファレンス
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Modification of photochemical reactivity by cyclodextrin complexation. Product selectivity in photo-Fries rearrangement
Syamala, M. S.; et al, Tetrahedron, 1988, 44(23), 7234-42

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic anhydride ;  rt → 60 °C
1.2 10 min, 60 °C
リファレンス
Tf2O-mediated direct and regiospecific para-acylation of phenols with carboxylic acids
Khodaei, M. M.; et al, Bulletin of the Korean Chemical Society, 2011, 32(5), 1784-1786

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide ,  Silica ;  24 h, 100 °C
リファレンス
Improvement of selectivity in the Fries rearrangement and direct acylation reactions by means of P2O5/SiO2 under microwave irradiation in solvent-free media
Eshghi, Hossein; et al, Journal of Chemical Research, 2003, (12), 763-764

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
リファレンス
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min, 130 °C
リファレンス
A new method for the facile synthesis of hydroxylated flavones by using allyl protection
Nawghare, B. R.; et al, Journal of Heterocyclic Chemistry, 2014, 51(2), 291-302

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid
リファレンス
Dual-Stereocontrol Asymmetric Cobalt-Catalyzed Hydroboration of Sterically Hindered Styrenes
Zhang, Heyi; et al, ACS Catalysis, 2016, 6(10), 6596-6600

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Product class 8: aryl ketones
Campagne, J. M.; et al, Science of Synthesis, 2005, 26, 989-1044

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Photo-Fries rearrangement: synthesis of alkyl hydroxyaryl ketones
Pathak, Ved Prakash; et al, Synthesis, 1981, (11), 882-3

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
リファレンス
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid
リファレンス
The role of hydrochloric acid in the Fries reaction. III
Gerecs, A.; et al, Acta Chimica Academiae Scientiarum Hungaricae, 1955, 8, 295-302

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride
リファレンス
Ipso nitration. XIX. Formation of cyclohexadiene adducts from nitration of 4-ethyltoluene and 1,4-diethylbenzene in nitric acid and acetic anhydride
Fischer, Alfred; et al, Australian Journal of Chemistry, 1978, 31(6), 1241-7

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

4-Hydroxy-2-methylacetophenone Raw materials

4-Hydroxy-2-methylacetophenone Preparation Products

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4-Hydroxy-2-methylacetophenoneに関する追加情報

Comprehensive Guide to 4-Hydroxy-2-methylacetophenone (CAS No. 875-59-2): Properties, Applications, and Industry Insights

4-Hydroxy-2-methylacetophenone (CAS No. 875-59-2), also known as 2-Methyl-4-hydroxyacetophenone, is a versatile organic compound widely used in pharmaceuticals, fragrances, and specialty chemicals. Its molecular formula C9H10O2 and unique structural features make it a valuable intermediate in synthetic chemistry. This article explores its physicochemical properties, industrial applications, and answers trending questions like "Is 4-Hydroxy-2-methylacetophenone biodegradable?" or "How to synthesize 4-Hydroxy-2-methylacetophenone?"—topics frequently searched in academic and industrial circles.

The compound’s ketone and phenolic hydroxyl functional groups enable diverse reactivity, making it a precursor for UV absorbers and flavor enhancers. Recent studies highlight its potential in green chemistry, aligning with the global shift toward sustainable production. Researchers are investigating enzymatic synthesis routes to reduce environmental impact, a hotspot in 2024’s bio-based chemical trends. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, ensuring compliance with pharmaceutical-grade standards.

In the fragrance industry, 4-Hydroxy-2-methylacetophenone contributes to floral and woody notes, often replacing traditional ingredients due to its stability. Its low toxicity profile (as per OECD 420 guidelines) further boosts adoption in cosmetic formulations. A rising Google search query—"4-Hydroxy-2-methylacetophenone vs. Benzophenone in sunscreens"—reflects consumer interest in safer alternatives. Regulatory databases like ECHA and FDA list it as non-hazardous under normal handling conditions.

From a commercial perspective, the compound’s market is expanding, driven by demand for high-purity intermediates in Asia-Pacific pharmaceutical hubs. Suppliers emphasize batch-to-batch consistency, addressing another frequent buyer concern: "Where to source lab-grade 4-Hydroxy-2-methylacetophenone?" Storage recommendations typically include amber glass containers to prevent photodegradation, a detail often overlooked in technical datasheets.

Innovative applications are emerging, such as its use in polymeric photoinitiators for 3D printing resins—a niche explored in recent patents. This aligns with the broader "smart materials" trend, where users search for "functional acetophenone derivatives." Future research may focus on catalytic asymmetric synthesis to access enantiopure forms, a topic gaining traction in medicinal chemistry forums.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:875-59-2)4-Hydroxy-2-methylacetophenone
A842262
清らかである:99%/99%
はかる:100g/500g
価格 ($):1061.0/4249.0